3-Ethyloctanoic acid - 150176-82-2

3-Ethyloctanoic acid

Catalog Number: EVT-3241371
CAS Number: 150176-82-2
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethyloctanoic acid is a branched-chain fatty acid (BCFA). It is primarily known for its contribution to the characteristic flavor and aroma of mutton. [, , ] 3-Ethyloctanoic acid is naturally present in various sources, including boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. [] In scientific research, it serves as a key component in the development and analysis of food flavorings, particularly those aiming to replicate mutton flavor.

Synthesis Analysis

Two main synthetic routes for 3-ethyloctanoic acid are considered advantageous: []

2.1 Alkylation of Diethyl Malonate: [, ]

This method involves reacting diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide. This reaction yields diethyl (2-ethylhexyl)malonate. Subsequent saponification, acidification, and decarboxylation steps result in the formation of 3-ethyloctanoic acid. Microwave irradiation can be utilized to significantly reduce reaction times in this synthesis. []

2.2 Knoevenagel Reaction: []

While the specific details of this method are not elaborated on in the provided literature, it is mentioned as a viable synthetic route for 3-ethyloctanoic acid. [] Further research is needed to explore the details and advantages of this method.

Molecular Structure Analysis

The molecular structure of 3-ethyloctanoic acid has been confirmed using various spectroscopic techniques, including: []

Chemical Reactions Analysis

4.1 Esterification: []

3-Ethyloctanoic acid reacts with sulfur-containing alcohols or mercaptans to form sulfur-containing esters. These esters, synthesized using 4-ethyloctanoyl chloride, exhibit meaty odors, indicating their potential as food flavoring agents. []

Applications

7.1 Food Flavoring: [, ]

3-Ethyloctanoic acid, with its strong mutton odor, serves as a crucial component in creating mutton flavorings. [] It can be used independently or in combination with other flavor compounds to achieve the desired flavor profile in various food products.

4-Ethyloctanoic Acid

Compound Description: 4-Ethyloctanoic acid is a saturated fatty acid known for its distinct mutton odor. It is a permitted food flavoring agent in China and several other countries. [] It naturally occurs in various food sources, including boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. [] 4-Ethyloctanoic acid is a valuable ingredient for formulating mutton flavorings due to its strong mutton aroma. []

4-Methyloctanoic Acid

Compound Description: 4-Methyloctanoic acid is a branched-chain fatty acid (BCFA) found in lamb meat. [] Dietary interventions, particularly the ratio of silage to concentrate in lamb feed, can significantly influence the concentration of 4-methyloctanoic acid in lamb muscle and subcutaneous adipose tissue. []

4-Methylnonanoic Acid

Compound Description: 4-Methylnonanoic acid is another branched-chain fatty acid (BCFA) found in lamb meat. The concentration of 4-methylnonanoic acid in lamb muscle and adipose tissue is influenced by dietary factors, specifically the level of concentrate in lamb feed. []

Properties

CAS Number

150176-82-2

Product Name

3-Ethyloctanoic acid

IUPAC Name

3-ethyloctanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-9(4-2)8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

DGZZHLSSAUIDSX-UHFFFAOYSA-N

SMILES

CCCCCC(CC)CC(=O)O

Canonical SMILES

CCCCCC(CC)CC(=O)O

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